![molecular formula C16H22N2O4S B2489133 N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1396750-81-4](/img/structure/B2489133.png)
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
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Overview
Description
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, also known as TAN-67, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. TAN-67 belongs to the spirocyclic class of compounds and has been found to have a high affinity for the kappa-opioid receptor.
Scientific Research Applications
- Researchers have investigated F6122-0346’s ability to modulate pain pathways and alleviate discomfort. Its spirocyclic structure may contribute to its efficacy in this context .
- F6122-0346’s unique spiro functionality could play a role in arresting cell growth and promoting apoptosis in cancer cells .
- Researchers explore F6122-0346’s chirality for potential drug development, aiming to create novel pharmaceuticals with improved selectivity and reduced side effects .
- F6122-0346’s spirocyclic structure may be harnessed for developing environmentally friendly pesticides .
- F6122-0346’s spirocyclic moiety could enhance the properties of polymers, resins, or other macromolecular materials .
Pain Management and Neuropathic Pain
Anticancer Potential
Chiral Medicine and Drug Development
Biological Pesticides
Macromolecule Bulking Agent
Chiral Liquid Crystal Display (LCD) Materials
Mechanism of Action
Target of Action
The primary targets of N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3), and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins constitute the core components of the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with its targets, RIPK1, RIPK3, and MLKL, to inhibit the necroptosis signaling pathway . Necroptosis is a form of cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders . The inhibition of this pathway by the compound can potentially prevent or reduce the effects of these disorders .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The downstream effects of this pathway include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of necroptosis, which can prevent cell swelling, plasma membrane rupture, and the release of cellular contents . This can potentially prevent or reduce the effects of various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-20-13-5-3-4-12(14(13)21-2)17-15(19)18-8-6-16(7-9-18)22-10-11-23-16/h3-5H,6-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHWLAJGLGTCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
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